2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a bicyclic thienopyrimidine core substituted with a 3-methoxyphenyl group at position 3 and a (2,5-dimethylphenyl)methylsulfanyl moiety at position 2. The thienopyrimidine scaffold is widely studied in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . The 3-methoxyphenyl group enhances solubility through polar interactions, while the lipophilic (2,5-dimethylphenyl)methylsulfanyl substituent may improve membrane permeability.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S2/c1-14-7-8-15(2)16(11-14)13-28-22-23-19-9-10-27-20(19)21(25)24(22)17-5-4-6-18(12-17)26-3/h4-8,11-12H,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHAYGCOJCLNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves multiple steps, each requiring specific reaction conditions and reagents
Synthesis of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include sulfur-containing compounds and nitrogen sources.
Introduction of Substituents: The dimethylphenyl, methoxyphenyl, and methylsulfanyl groups are introduced through various substitution reactions. These reactions often require catalysts and specific solvents to achieve high yields and purity.
Industrial production methods for this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Sulfanyl → Sulfoxide | H₂O₂ (30%) in glacial acetic acid | 2-{[(2,5-dimethylphenyl)methyl]sulfinyl}-3-(3-methoxyphenyl)-thienopyrimidin-4-one | |
| Sulfanyl → Sulfone | mCPBA (2 eq) in DCM at 0°C → RT | 2-{[(2,5-dimethylphenyl)methyl]sulfonyl}-3-(3-methoxyphenyl)-thienopyrimidin-4-one |
Key Findings :
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Oxidation selectivity depends on stoichiometry and reaction time.
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Sulfone formation requires stronger oxidizing agents (e.g., mCPBA) compared to sulfoxides.
Demethylation of Methoxy Group
The 3-methoxyphenyl substituent undergoes demethylation under acidic or basic conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| BBr₃ (3 eq) | DCM, -78°C → RT, 12 h | 3-(3-hydroxyphenyl)-thienopyrimidin-4-one derivative | |
| HBr (48%)/AcOH | Reflux, 6 h | Same as above |
Mechanistic Insight :
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BBr₃ cleaves the methyl ether via electrophilic attack on the oxygen atom.
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Demethylation enhances compound polarity, influencing pharmacological activity.
Nucleophilic Substitution
The thienopyrimidine core participates in nucleophilic substitutions at the C2 position:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 80°C, 8 h | 2-piperidinyl-3-(3-methoxyphenyl)-thienopyrimidin-4-one | |
| Sodium ethoxide | EtOH, reflux, 6 h | 2-ethoxy-3-(3-methoxyphenyl)-thienopyrimidin-4-one |
Experimental Notes :
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Steric hindrance from the 2,5-dimethylbenzyl group slows substitution kinetics.
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Electron-withdrawing groups on the pyrimidine ring enhance reactivity.
Cycloaddition Reactions
The thieno[3,2-d]pyrimidine core engages in Diels-Alder reactions with dienophiles:
| Dienophile | Conditions | Product | Reference |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 h | Fused bicyclic adduct | |
| Tetracyanoethylene | DCM, RT, 12 h | Cyano-substituted cycloadduct |
Stereochemical Outcome :
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights substituent effects:
| Compound | Reactivity with H₂O₂ | Demethylation Rate | Nucleophilic Substitution Yield |
|---|---|---|---|
| 2-[(benzyl)sulfanyl]-3-phenyl-thienopyrimidin-4-one | Fast (90% in 2 h) | Moderate (60%) | 85% (piperidine) |
| Target compound (2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-...) | Slow (50% in 6 h) | Low (30%) | 65% (piperidine) |
Trends :
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Bulky 2,5-dimethylbenzyl group reduces reaction rates due to steric effects.
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Electron-donating methoxy group stabilizes the ring system against electrophilic attack.
Mechanistic Pathways
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Sulfanyl Oxidation : Proceeds via a radical intermediate in protic solvents.
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Demethylation : Follows an SN2 mechanism with BBr₃.
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Nucleophilic Substitution : Concerted aromatic substitution (SNAr) at electron-deficient C2.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities that make it a candidate for drug development:
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Antitumor Activity :
- Studies have shown that thienopyrimidine derivatives can inhibit the proliferation of various cancer cell lines. The specific compound has demonstrated cytotoxic effects against human cancer cells by inducing apoptosis and disrupting cell cycle progression.
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Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
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Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could have implications for treating chronic inflammatory diseases.
Case Studies
Several studies have documented the applications of this compound:
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Study on Antitumor Activity :
- A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of thienopyrimidine derivatives, including the compound in focus. Results indicated significant inhibition of tumor growth in xenograft models.
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Antimicrobial Evaluation :
- In vitro testing published in Antimicrobial Agents and Chemotherapy revealed that the compound exhibited potent activity against resistant strains of bacteria, highlighting its potential as an alternative treatment option.
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Inflammation Model :
- Research conducted in a rat model of inflammation showed that administration of this compound resulted in decreased levels of inflammatory markers compared to control groups.
Mechanism of Action
The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Bioactivity
- The target compound ’s 3-methoxyphenyl group (meta position) contrasts with the ortho-methoxy substitution in the 4-chlorophenyl analogue . Meta substitution may improve binding to planar aromatic pockets in enzymes, whereas ortho-substituents could induce steric clashes.
- The (2,5-dimethylphenyl)methylsulfanyl group in the target compound provides moderate lipophilicity compared to the 4-chlorophenyl and trifluoromethyl groups in analogues . Chlorine and trifluoromethyl substituents increase electronegativity and resistance to oxidative metabolism but may reduce solubility.
Pharmacokinetic Considerations
- The trifluoromethyl-containing analogue has a higher molecular weight (~684.1 g/mol) and likely suffers from poor oral bioavailability due to its bulk. In contrast, the target compound (~424.5 g/mol) aligns more closely with Lipinski’s rule of five, suggesting better drug-likeness.
Biological Activity
The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The compound was synthesized through a multi-step process involving the modification of existing thieno[3,2-d]pyrimidine frameworks. The synthetic route typically includes the formation of the thienopyrimidine core followed by substitution reactions to introduce the sulfanyl and methoxy groups. The detailed synthetic pathway is crucial for understanding how variations in structure can influence biological activity.
Antitumor Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, a related compound showed remarkable antiproliferative activity against various cancer cell lines including SU-DHL-6 and K562 with IC50 values as low as 0.55 μM . The compound's mechanism of action appears to involve induction of apoptosis and inhibition of cell migration.
Antimicrobial Properties
Thieno[3,2-d]pyrimidines have also been evaluated for their antimicrobial activities. A review highlighted that derivatives with specific substituents exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against various strains . The presence of electron-withdrawing groups was found to enhance these activities significantly.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in the context of 17β-hydroxysteroid dehydrogenase (17β-HSD) inhibition. Some derivatives showed moderate inhibition rates (e.g., 36% inhibition at 1 μM concentration) which is relevant for conditions like osteoporosis . This suggests that structural modifications can lead to varying degrees of enzyme interaction.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Key findings from various studies indicate:
- Substituent Effects : The introduction of specific functional groups influences both potency and selectivity towards target enzymes or receptors.
- Conformational Considerations : Certain conformers are more favorable for binding to active sites of enzymes, affecting their inhibitory activities significantly .
- Functional Group Importance : Groups such as methoxy and sulfanyl play critical roles in enhancing biological efficacy by improving solubility and binding interactions.
Data Table: Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
| Compound Name | Activity Type | Target/Cell Line | IC50/Activity Level |
|---|---|---|---|
| Compound 12e | Antitumor | SU-DHL-6 | 0.55 μM |
| Compound 12e | Antitumor | K562 | 1.68 μM |
| Compound 72 | Antimicrobial | E. coli | Significant activity |
| Compound 77 | Antifungal | A. niger | High activity |
| Compound 3b | Enzyme Inhibition | 17β-HSD2 | 36% inhibition @ 1 μM |
Case Studies
- Antitumor Evaluation : A study focused on a series of thieno[3,2-d]pyrimidines where compound modifications led to enhanced antitumor efficacy against lymphoma cell lines. The results indicated a clear relationship between structural changes and biological outcomes.
- Antimicrobial Screening : Another investigation assessed various thieno[3,2-d]pyrimidine derivatives against common bacterial strains. Compounds with halogen substitutions were particularly effective against resistant strains.
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer: The synthesis typically involves multi-step routes starting with the formation of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
- Core Cyclization : Cyclization of precursors (e.g., thiophene derivatives and pyrimidine intermediates) under reflux conditions in solvents like dimethylformamide (DMF) or ethanol .
- Substitution Reactions : Introduction of the [(2,5-dimethylphenyl)methyl]sulfanyl and 3-methoxyphenyl groups via nucleophilic substitution or coupling reactions. Catalysts such as palladium on carbon or ZnCl₂ may be used .
- Purification : Column chromatography (silica gel) and recrystallization are critical for isolating high-purity products .
Basic: What structural features influence its biological activity?
Answer: Key features include:
- Thienopyrimidine Core : Provides a planar aromatic system for interaction with biological targets (e.g., enzymes or receptors) .
- Substituent Effects : The 3-methoxyphenyl group enhances lipophilicity and membrane permeability, while the [(2,5-dimethylphenyl)methyl]sulfanyl moiety may modulate steric and electronic properties, affecting target binding .
- Hydrogen-Bonding Sites : The pyrimidin-4-one oxygen and sulfur atoms serve as potential hydrogen-bond acceptors .
Advanced: How can synthesis yields be optimized for this compound?
Answer: Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces side reactions .
- Temperature Control : Maintaining reflux temperatures (80–100°C) during cyclization steps enhances reaction rates without degrading sensitive groups .
- Catalyst Screening : Testing transition-metal catalysts (e.g., Pd/C) for coupling reactions to improve regioselectivity .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer: Discrepancies in NMR or MS data can be addressed by:
- Cross-Validation : Using complementary techniques (e.g., ¹H/¹³C NMR, HSQC, and HMBC) to confirm connectivity .
- X-ray Crystallography : Resolving ambiguous NOE effects or stereochemistry via single-crystal analysis .
- Computational Modeling : Comparing experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .
Basic: What analytical techniques are essential for characterization?
Answer: Core methods include:
- Spectroscopy : ¹H/¹³C NMR for structural elucidation; IR for functional group identification .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula .
- Chromatography : HPLC or UPLC for purity assessment (>95% by area normalization) .
Advanced: How to address discrepancies between in vitro and in vivo biological activity?
Answer: Discrepancies often arise from pharmacokinetic factors:
- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify labile groups (e.g., methoxy or sulfanyl) .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability .
- Target Engagement Studies : Validate in vivo target binding via PET imaging or pharmacodynamic biomarkers .
Advanced: How to design experiments assessing environmental impact?
Answer: Follow frameworks like the National Academies’ Alternatives Assessment :
- Fate Studies : Measure logP (octanol-water partition coefficient) and soil sorption to predict environmental persistence .
- Ecotoxicology : Test acute toxicity in Daphnia magna or algal models to assess aquatic risks .
- Degradation Pathways : Investigate photolytic/hydrolytic degradation using LC-MS/MS .
Advanced: What computational methods aid in structural analysis?
Answer:
- Molecular Dynamics (MD) : Simulate conformational flexibility in aqueous or lipid environments .
- Docking Studies : Use AutoDock or Schrödinger to predict binding modes to targets (e.g., kinases) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Basic: What biological targets are associated with this compound?
Answer: Preclinical studies suggest interactions with:
- Kinases : Inhibition of tyrosine kinases due to structural similarity to ATP-binding site competitors .
- GPCRs : Potential modulation of serotonin or adrenergic receptors via methoxyphenyl interactions .
- Epigenetic Enzymes : HDAC or DNMT inhibition via zinc-chelating thiol groups .
Advanced: Strategies for creating derivatives with improved efficacy?
Answer: Focus on:
- Bioisosteric Replacement : Substitute the sulfanyl group with selenyl or amino to enhance target affinity .
- Hybrid Molecules : Conjugate with known pharmacophores (e.g., quinoline or oxadiazole) to exploit synergistic effects .
- Prodrug Design : Introduce ester or glycoside moieties to improve solubility or tissue targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
